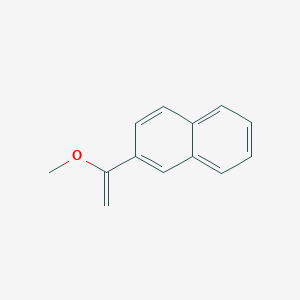

2-(1-Methoxyvinyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-(1-methoxyethenyl)naphthalene |

InChI |

InChI=1S/C13H12O/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 |

InChI Key |

IXXAVPHIOCGNAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 1 Methoxyvinyl Naphthalene

Reactivity of the Methoxyvinyl Moiety

The methoxyvinyl group, an enol ether, is the primary site of many chemical reactions due to its electron-rich double bond. The oxygen atom's lone pair of electrons engages in resonance with the pi-system of the double bond, significantly increasing its nucleophilicity compared to a simple alkene. This electronic feature governs its susceptibility to electrophilic attack and its participation in various cycloaddition and metal-catalyzed reactions.

Electrophilic Cyclizations and Related Transformations

The electron-rich nature of the vinyl ether in 2-(1-methoxyvinyl)naphthalene makes it an excellent participant in electrophilic cyclization reactions. These transformations are powerful methods for the construction of complex polycyclic systems. A notable example is the enantioselective aza-electrophilic dearomatization of vinylnaphthalenes. In a silver-mediated process, vinylnaphthalenes react with azodicarboxylates to form chiral polyheterocycles through a formal [4+2] cycloaddition. nih.gov This reaction proceeds via an aziridinium (B1262131) intermediate, which facilitates the dearomatization of the naphthalene (B1677914) ring, yielding products in high yields and enantiomeric ratios. nih.gov

The general principle of electrophilic cyclization involves the attack of an electrophile on the vinyl ether double bond, generating a carbocationic intermediate that is then trapped by a nucleophile, often an adjacent aromatic ring. In the case of this compound, the naphthalene ring itself can act as the internal nucleophile. The regioselectivity of such cyclizations is influenced by both electronic and steric factors. For instance, in the cyclization of 2-naphthyl alkynols, ring closure occurs selectively at the C1 position of the naphthalene ring, driven by electronic effects that favor this pathway over cyclization at the less hindered C3 position. nih.gov A variety of electrophiles, including iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), can be employed to initiate these cyclizations under mild conditions. nih.gov

Table 1: Electrophiles for Cyclization Reactions

| Electrophile | Typical Reaction Conditions |

|---|---|

| ICl | CH₃CN, room temperature |

| I₂ | CH₃CN, NaHCO₃, room temperature |

| Br₂ | CH₃CN, room temperature |

These reactions often proceed via a 6-endo-dig cyclization pathway to afford substituted naphthalene derivatives. nih.gov The versatility of this methodology allows for the synthesis of a wide array of functionalized polycyclic aromatic compounds. nih.govfigshare.com

Nucleophilic Additions to the Vinyl Ether Double Bond

While the electron-rich double bond of vinyl ethers is more susceptible to electrophilic attack, nucleophilic additions can occur under specific conditions, particularly when the vinyl ether is activated by an appropriate substituent or reagent. Generally, direct nucleophilic attack on the double bond of this compound is not favored due to the high electron density. However, the reaction can be facilitated by initial protonation or coordination of a Lewis acid to the oxygen atom, which activates the double bond towards nucleophilic attack. rsc.org

In the context of the naphthalene system, there can be competition between nucleophilic addition to the vinyl ether and nucleophilic addition to the naphthalene ring itself. Dearomatizing nucleophilic additions to the naphthalene core have been observed, especially with highly reactive organolithium reagents in the presence of co-solvents like HMPA or DMPU. nih.gov The outcome of the reaction—whether it is a 1,2-addition to the vinyl ether or a 1,4- or 1,6-addition to the naphthalene ring—is highly dependent on the nature of the nucleophile, the solvent, and the presence of activating groups. nih.govresearchgate.net

Oxidative Transformations of the Vinyl Ether

The double bond of the methoxyvinyl group is susceptible to various oxidative transformations, including epoxidation and oxidative cleavage. The oxidation of 2-methoxynaphthalene (B124790) has been shown to be catalyzed by various dioxygenase enzymes, leading to the formation of dihydroxylated products. nih.gov While this reaction occurs on the aromatic core, it highlights the susceptibility of the naphthalene system to enzymatic oxidation.

For the vinyl ether moiety specifically, oxidation can lead to a variety of products depending on the oxidant and reaction conditions. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes. In the case of a vinyl ether, the resulting epoxide would be an α-methoxy epoxide, a versatile synthetic intermediate. Another common oxidative transformation is ozonolysis, which would cleave the double bond to furnish a ketone (2-acetylnaphthalene) and a formaldehyde (B43269) equivalent. Aerobic oxidation, catalyzed by transition metal salts in combination with co-catalysts like N-hydroxyphthalimide, has been used for the oxidation of related alkylnaphthalenes, suggesting a potential route for the oxidation of the vinyl group as well. researchgate.net

Transition Metal-Catalyzed Reactions Involving the Methoxyvinyl Group

The methoxyvinyl group can participate in a variety of transition metal-catalyzed reactions, offering powerful tools for carbon-carbon and carbon-heteroatom bond formation. Vinyl ethers can serve as ethylene (B1197577) surrogates in photoredox-catalyzed three-component reactions, bridging heteroarenes and various coupling partners. nih.gov This process involves the generation of an α-oxy radical, which adds to an N-heteroarene, followed by a radical-mediated spin-center shift that leads to C-O bond cleavage. nih.gov

Furthermore, vinyl ethers can undergo transition metal-catalyzed cross-coupling reactions. While vinyl halides are more commonly used, vinyl ethers can also participate in reactions like the Heck and Suzuki couplings under appropriate catalytic conditions. Palladium and copper catalysts are often employed for such transformations. researchgate.netthieme-connect.com For instance, air-stable palladium complexes have been shown to efficiently catalyze the cross-coupling of vinyl chlorides, a class of compounds with reactivity comparable to vinyl ethers in some contexts. The synthesis of functionalized vinyl ethers can also be achieved via palladium-catalyzed transetherification reactions. academie-sciences.fr

Reactivity of the Naphthalene Core

The naphthalene core of this compound is an aromatic system that undergoes electrophilic substitution reactions. The position of substitution is directed by the activating and directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution Patterns

Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609), and substitution at the C1 (α) position is typically favored over the C2 (β) position due to the greater stability of the resulting carbocation intermediate (the naphthalenonium ion). wordpress.comyoutube.comlibretexts.org

In this compound, the 2-substituent is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted naphthalene. The methoxyvinyl group is an ortho, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxyvinyl group. The possible positions for substitution are C1, C3, and C6.

The directing effects of the methoxyvinyl group can be rationalized by considering the resonance structures of the carbocation intermediate formed upon electrophilic attack. Attack at the C1 and C3 positions (ortho) and the C6 position (para-like) allows for resonance structures where the positive charge is delocalized onto the vinyl ether moiety, which provides significant stabilization.

However, steric hindrance can also play a crucial role. The C1 position is sterically hindered by the peri-hydrogen at C8. This steric repulsion can disfavor substitution at the C1 position, especially with bulky electrophiles. youtube.com In such cases, substitution at the C3 or C6 position may be favored. For example, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the use of different solvents can shift the major product from the C1 to the C6 position, highlighting the subtle interplay of electronic and steric effects. stackexchange.com Similarly, the sulfonation of naphthalene can yield the 1-sulfonic acid at lower temperatures (kinetic control) and the 2-sulfonic acid at higher temperatures (thermodynamic control), demonstrating that reaction conditions can significantly influence the regiochemical outcome. youtube.comlibretexts.org

A specific example of electrophilic substitution on a related system is the bromination of 2-methoxynaphthalene in acetic acid, which initially yields 1,6-dibromo-2-methoxynaphthalene. google.com This indicates that under these conditions, substitution occurs at both an ortho (C1) and a para-like (C6) position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect | Steric Hindrance | Predicted Favorability |

|---|---|---|---|

| C1 | Activated (ortho) | High (peri-interaction) | Favorable with small electrophiles |

| C3 | Activated (ortho) | Low | Favorable |

| C4 | Deactivated (meta) | Moderate | Unfavorable |

| C5 | Deactivated (meta-like) | Low | Unfavorable |

| C6 | Activated (para-like) | Low | Highly Favorable |

| C7 | Deactivated (meta-like) | Low | Unfavorable |

Cycloaddition Reactions, including Diels-Alder Processes

The dual nature of this compound, possessing both a diene-like character within the naphthalene ring and a dienophilic vinyl group, allows it to participate in a range of cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a prominent example of this reactivity. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

The electron-donating methoxy (B1213986) group on the vinyl substituent enhances the electron density of the double bond, making this compound a competent electron-rich dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org Conversely, the naphthalene moiety itself can act as the diene component, particularly in reactions with highly reactive or electron-deficient dienophiles. However, the aromatic stabilization energy of the naphthalene ring often necessitates harsh reaction conditions, such as high temperatures and pressures, or the use of a catalyst to facilitate the reaction and overcome the kinetic barrier. kpfu.ruumich.edu

Visible-light-mediated energy-transfer catalysis has emerged as a milder alternative for promoting dearomative [4+2] cycloaddition reactions of naphthalenes with various dienophiles, including vinyl benzenes. This approach allows for the synthesis of complex bicyclo[2.2.2]octa-2,5-diene scaffolds under ambient conditions. huji.ac.il While not specifically detailing this compound, this methodology highlights a potential pathway for its cycloaddition reactions.

Furthermore, the vinyl ether moiety can undergo [2+2] cycloadditions, particularly under photochemical conditions, leading to the formation of cyclobutane (B1203170) derivatives. acs.org The reactivity in these cycloadditions is influenced by the electronic nature of the reaction partners and the specific reaction conditions employed.

Reductive Transformations of the Naphthalene System

The aromatic naphthalene core of this compound can undergo reduction under specific conditions, leading to partially or fully saturated ring systems. The Birch reduction, a dissolving metal reduction typically employing an alkali metal like sodium or lithium in liquid ammonia (B1221849) with a proton source, is a classic method for the partial reduction of aromatic rings. rsc.orgnumberanalytics.comyoutube.com When applied to naphthalene derivatives, this reaction typically yields 1,4-dihydronaphthalene (B28168) or tetralin derivatives, depending on the reaction conditions and the nature of the substituents on the naphthalene ring. huji.ac.ilslideshare.net The regioselectivity of the reduction is influenced by the electronic properties of the substituents. For a 2-substituted naphthalene like this compound, the electron-donating nature of the substituent would direct the reduction to the unsubstituted ring.

An alternative to the traditional Birch reduction is the use of potassium-graphite intercalate (C8K) in tetrahydrofuran. This method offers milder reaction conditions and can selectively reduce one of the naphthalene rings to the corresponding 1,4-dihydronaphthalene derivative. huji.ac.il

Catalytic hydrogenation is another method for the reduction of the naphthalene system. However, this typically requires forcing conditions, such as high pressures and temperatures, and often leads to the fully saturated decalin system. imperial.ac.uk Palladium-catalyzed transfer hydrogenation using formic acid as a hydrogen source has been shown to be effective for the reduction of the double bond in 2-vinylnaphthalene (B1218179), suggesting a potential method for the selective reduction of the vinyl group in this compound without affecting the naphthalene core under milder conditions. researchgate.net

Coupling Reactions at the Naphthalene Periphery

The naphthalene scaffold of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org For these reactions to be applicable to this compound, a leaving group, typically a halogen, must be present on the naphthalene ring.

For instance, a bromo-substituted derivative of this compound could undergo Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, Stille coupling with organostannanes, or Kumada coupling with Grignard reagents to introduce a wide range of substituents at the naphthalene periphery. libretexts.orgrsc.orgrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

The vinyl ether moiety itself can also participate in coupling reactions. Palladium-catalyzed Heck-type arylations of vinyl ethers have been developed, providing access to α- or β-arylated products. researchgate.net This suggests that this compound could potentially be coupled with aryl halides or triflates at the vinyl group, leading to more complex structures.

Tandem and Cascade Reactions Incorporating this compound

The unique combination of a reactive vinyl ether and a naphthalene system in this compound opens up possibilities for its use in tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

Intra- and Intermolecular Cyclization Pathways

Furthermore, tandem reactions involving vinyl ethers, such as the palladium(II)-catalyzed vinyl ether exchange-Claisen rearrangement, have been developed to synthesize γ,δ-unsaturated aldehydes. organic-chemistry.org This type of reactivity could be envisioned for a derivative of this compound bearing an allylic alcohol moiety.

Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The electron-rich nature of the vinyl ether in this compound makes it a potential candidate for participation in certain MCRs. For example, vinyl ethers can undergo polyaddition reactions with dialdehydes catalyzed by Lewis acids to form poly(cyclic acetal)s. rsc.org

While specific MCRs involving this compound are not extensively documented, the general reactivity of vinyl ethers suggests its potential as a component in the development of novel MCRs for the rapid generation of molecular complexity.

Derivatization Strategies for Functional Group Interconversion

The methoxyvinyl group in this compound is a versatile functionality that can be converted into other useful chemical groups. fiveable.me

One of the most common transformations of vinyl ethers is their hydrolysis under acidic conditions to yield the corresponding ketone. nih.gov In the case of this compound, this reaction would provide 2-acetylnaphthalene (B72118), a valuable synthetic intermediate. orgsyn.orggoogle.comprepchem.com

The vinyl ether can also serve as a protecting group for alcohols. The reaction of an alcohol with a vinyl ether, such as ethyl vinyl ether, is a common method for introducing the 1-ethoxyethyl (EE) protecting group. academie-sciences.fr Conversely, this compound could potentially be used to introduce a 1-(naphthalen-2-yl)-1-methoxyethyl protecting group onto an alcohol.

Furthermore, the double bond of the vinyl ether can undergo various addition reactions. For example, the palladium-catalyzed dimerization of vinyl ethers can lead to the formation of unsaturated acetals. nih.gov It is also conceivable that the vinyl group could be subjected to reactions such as dihydroxylation, epoxidation, or hydroboration-oxidation to introduce further functionality. The synthesis of functionalized vinyl ethers through transetherification reactions catalyzed by palladium complexes also points to the possibility of modifying the methoxy group itself. academie-sciences.fr

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches for Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. By solving the equations of quantum mechanics, it is possible to model the behavior of molecules and predict their reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. In the context of 2-(1-methoxyvinyl)naphthalene, DFT calculations are instrumental in locating and characterizing the transition state structures for various potential reactions, such as cycloadditions or electrophilic additions. By determining the geometry and energy of these transition states relative to the reactants and products, the activation energy barriers for different pathways can be calculated. These energy barriers are crucial for predicting the feasibility and rate of a reaction.

For instance, in a hypothetical Diels-Alder reaction involving this compound as the diene component, DFT calculations could be employed to model the transition state, providing insights into whether the reaction proceeds via a concerted or stepwise mechanism. The calculated energy barriers for different stereochemical outcomes would also help in predicting the stereoselectivity of the reaction.

While specific DFT studies on this compound are not extensively reported in the literature, the principles of this methodology are broadly applied to similar aromatic and vinyl ether systems.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the more traditional frontier molecular orbital (FMO) theory for understanding cycloaddition reactions. MEDT posits that the changes in electron density along the reaction pathway are the primary drivers of the reaction.

For a cycloaddition reaction involving this compound, an MEDT analysis would involve calculating the global and local electron density indices of the reactants. The analysis of the Conceptual DFT (CDFT) reactivity indices, such as the electrophilicity and nucleophilicity indices, would help to understand the polar nature of the reaction and predict the regioselectivity. The flow of electron density at the transition state would be analyzed to characterize the nature of the bond-forming processes. As with DFT studies, specific MEDT analyses for this compound are not readily found in published research.

Both DFT and MEDT can be used to explore the potential energy surface of a reaction and identify any stable or transient intermediates. For reactions of this compound, this could include carbocationic intermediates in electrophilic addition reactions or diradical intermediates in certain cycloadditions.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, connects the transition state to the reactants and products, confirming that the located transition state indeed corresponds to the reaction of interest. This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

Experimental Mechanistic Probes

While computational methods provide invaluable theoretical insights, experimental validation is essential for confirming proposed reaction mechanisms. A variety of experimental techniques can be employed to probe the intimate details of a reaction pathway.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

For this compound, a deuterium (B1214612) KIE study could be designed to investigate a proton transfer step in an acid-catalyzed reaction. If the C-H bond to be broken is at the vinyl position, and this bond cleavage occurs in the rate-determining step, a significant primary KIE would be expected. Conversely, a small or negligible KIE would suggest that this bond-breaking event is not rate-limiting. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom in the transition state. To date, specific KIE studies on this compound have not been reported in the scientific literature.

Trapping experiments are designed to provide evidence for the existence of short-lived, reactive intermediates. This is achieved by introducing a "trapping agent" into the reaction mixture that can react with the proposed intermediate to form a stable, characterizable product.

If a reaction of this compound is proposed to proceed through a carbocationic intermediate, a nucleophilic trapping agent could be added to the reaction. The observation of a product formed from the reaction of the trapping agent with the carbocation would provide strong evidence for its existence. The choice of trapping agent is crucial; it must be sufficiently reactive to compete with the normal reaction pathway of the intermediate but not so reactive that it interferes with the initial reactants. There is currently no available literature detailing trapping experiments performed on reactions involving this compound.

Stereochemical Investigations of Reaction Outcomes

The stereochemical outcomes of reactions involving this compound have been a subject of detailed investigation, particularly in the context of asymmetric synthesis. The planar chirality of the naphthalene (B1677914) ring and the reactivity of the methoxyvinyl group provide a framework for creating stereogenic centers.

In asymmetric dihydroxylations, the facial selectivity of the reaction with this compound is a key area of study. The choice of chiral ligand in conjunction with osmium tetroxide dictates which face of the double bond is hydroxylated, leading to the formation of enantiomerically enriched diols. The stereochemical course of these reactions is often rationalized by predictive models for the specific ligand class used.

Furthermore, in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, this compound can act as the electron-rich dienophile or enol ether component. The stereochemistry of the resulting cycloadducts is determined by the facial selectivity of the approach of the reacting partners. The presence of chiral catalysts or auxiliaries can induce high levels of stereocontrol, leading to the preferential formation of one enantiomer or diastereomer. The stereochemical assignment of the products is typically accomplished through spectroscopic methods like NMR and X-ray crystallography.

Regioselectivity and Stereoselectivity Control Factors

The control of regioselectivity and stereoselectivity in reactions with this compound is paramount for its application in targeted synthesis. Several factors influence the outcome of these reactions, ranging from the nature of the reactants and catalysts to the specific reaction conditions employed.

Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of the metallic center and the coordinating ligands plays a pivotal role in determining both regio- and stereoselectivity. For instance, in asymmetric hydrogenations or hydroformylations, chiral phosphine (B1218219) ligands are commonly used to create a chiral environment around the metal center. This chiral pocket then directs the substrate to bind in a specific orientation, leading to a high enantiomeric excess (ee) of one of the product enantiomers. The steric and electronic properties of the ligand can be fine-tuned to optimize the selectivity for a particular transformation.

Substrate and Reagent Control: The inherent structural features of this compound and the reacting partner also exert significant control. The steric bulk of the naphthalene moiety can influence the trajectory of the incoming reagent, favoring attack from the less hindered face. In cycloaddition reactions, the electronic nature of the diene or dipolarophile reacting with this compound will dictate the regiochemistry of the ring formation, in accordance with frontier molecular orbital theory.

Reaction Conditions: Temperature, solvent, and pressure can also have a profound impact on selectivity. Lower reaction temperatures often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer. The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting both the rate and the selectivity of the reaction.

The interplay of these factors is complex, and the optimization of a specific reaction often requires careful screening of various catalysts, ligands, and conditions. The data gathered from these screening efforts provide valuable insights into the underlying mechanisms that govern the selective transformations of this compound.

Applications of 2 1 Methoxyvinyl Naphthalene in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

2-(1-Methoxyvinyl)naphthalene serves as a key precursor in the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds containing multiple fused aromatic rings, and their synthesis is of significant interest due to their prevalence in materials science and as environmental pollutants. nih.govnih.gov The growth of PAHs can occur through various mechanisms, including the addition of smaller radical species to existing aromatic systems. nih.govnih.gov

The methoxyvinyl group in this compound can be strategically utilized in cycloaddition reactions. For instance, in visible-light-mediated dearomative [4+2] cycloaddition reactions, the naphthalene (B1677914) moiety can act as a diene. nih.govresearchgate.net When reacted with a suitable dienophile, such as a vinyl benzene (B151609) derivative, this leads to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov This approach allows for the construction of three-dimensional structures from flat aromatic precursors. nih.gov The reaction proceeds via energy transfer from a photosensitizer, and the resulting cycloadducts can be obtained in high yields. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| 2-Acyl Naphthalene | Vinyl Benzene | Photosensitizer (e.g., Ir[(dFCF3ppy)2dtbbpy]PF6) | Bicyclo[2.2.2]octa-2,5-diene | nih.gov |

| Naphthalene | N-phenylmaleimide | Gallium chloride | Diels-Alder adduct | semanticscholar.org |

The formation of larger PAHs from naphthalene can also proceed through reactions with radicals like cyclopentadienyl (B1206354) and indenyl, particularly at high temperatures. nih.gov These reactions involve a series of steps including addition, ring closure, and intramolecular rearrangements. nih.gov While naphthalene itself is less reactive than hydrocarbons containing cyclopentadienyl moieties, these pathways contribute to the growth of complex PAH structures. nih.gov

Precursor for Carbonyl-Containing Naphthalene Derivatives

The methoxyvinyl group of this compound is a masked carbonyl group. This functionality allows for its conversion into a variety of carbonyl-containing naphthalene derivatives, most notably 2-acetylnaphthalene (B72118). nih.govnih.govchemspider.com The hydrolysis of the enol ether moiety, typically under acidic conditions, readily unmasks the ketone functionality.

This transformation is a crucial step in many synthetic sequences where the direct introduction of an acetyl group might be challenging or incompatible with other functional groups present in the molecule. The resulting 2-acetylnaphthalene is a versatile intermediate in its own right, serving as a starting material for a wide range of further chemical modifications. nih.govnih.gov For example, it can undergo reactions at the carbonyl group, such as reductions to form alcohols or additions of nucleophiles to create more complex structures.

Synthetic Utility in Heterocyclic Chemistry

The reactivity of this compound extends to the synthesis of heterocyclic compounds. The electron-rich double bond of the methoxyvinyl group can participate in cycloaddition reactions with various dienophiles, leading to the formation of new ring systems containing heteroatoms.

For instance, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a powerful tool for the construction of six-membered rings. rsc.orgnih.gov While naphthalene itself can be a challenging diene in thermal Diels-Alder reactions due to its aromaticity, the presence of the activating methoxyvinyl group can facilitate such transformations. semanticscholar.orgchemrxiv.org By choosing appropriate dienophiles containing heteroatoms, such as N-arylmaleimides, it is possible to construct heterocyclic frameworks fused to the naphthalene core. nih.gov These reactions can sometimes be promoted by catalysts or high pressure. semanticscholar.orgresearchgate.net

The synthesis of borazaronaphthalene, an isoelectronic analogue of naphthalene where a C=C bond is replaced by a B-N bond, demonstrates another facet of heterocyclic synthesis involving naphthalene-like structures. rsc.org While not a direct application of this compound, it highlights the broader interest in modifying the naphthalene scaffold to include heteroatoms.

Scaffold for the Development of Optoelectronic Materials

Naphthalene derivatives are of significant interest in the development of organic optoelectronic materials due to their inherent photophysical properties. researchgate.netbeilstein-journals.org The introduction of substituents onto the naphthalene core can modulate these properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Silyl-substituted naphthalene derivatives, for example, have been shown to exhibit enhanced fluorescence intensities compared to the parent naphthalene. researchgate.net The methoxyvinyl group in this compound can serve as a handle for introducing such property-modifying groups or for building larger conjugated systems. The electronic nature of the substituents plays a crucial role in determining the absorption and emission characteristics of the resulting materials. researchgate.net For instance, the combination of electron-donating (like a methoxy (B1213986) group) and electron-accepting groups can lead to intramolecular charge transfer characteristics, which are desirable in many optoelectronic applications.

| Naphthalene Derivative | Key Feature | Potential Application | Ref. |

| Silyl-substituted naphthalenes | Enhanced fluorescence | Fluorescent materials | researchgate.net |

| Naphthalene diimides | Electron-deficient core | Electron-transporting materials in OFETs | beilstein-journals.org |

Generation of Isotopically Labeled Naphthalene Frameworks

Isotopically labeled compounds are indispensable tools in various scientific disciplines, including mechanistic studies of chemical reactions and drug metabolism studies. nih.govnih.govprinceton.edu this compound provides a platform for the synthesis of naphthalene derivatives labeled with isotopes such as deuterium (B1214612) (D) and carbon-13 (¹³C).

The introduction of deuterium can be achieved through several methods. One common strategy involves the synthesis of a Grignard reagent from a halogenated naphthalene precursor, followed by quenching with a deuterated source like heavy water (D₂O). organicchemistrytutor.comyoutube.com This allows for the specific placement of a deuterium atom on the naphthalene ring. organicchemistrytutor.com The methoxy group can be introduced prior to or after the deuteration step, depending on the desired synthetic route. youtube.com Palladium-catalyzed reduction of a vinylnaphthalene using deuterated formic acid is another method to introduce deuterium. researchgate.net

For carbon-13 labeling, ¹³CO₂ can be utilized as a building block. nih.gov While direct incorporation into the vinyl group of this compound might be complex, the principles of using labeled precursors in the synthesis of the naphthalene framework itself are well-established. nih.gov The resulting isotopically labeled naphthalene derivatives can then be used to trace the metabolic fate of naphthalene-containing compounds or to elucidate reaction mechanisms by tracking the position of the label in the products.

| Isotope | Labeling Method | Application | Ref. |

| Deuterium (D) | Grignard quench with D₂O | Mechanistic studies, metabolic tracer | organicchemistrytutor.comyoutube.com |

| Deuterium (D) | Pd-catalyzed reduction with deuterated formic acid | Mechanistic studies | researchgate.net |

| Carbon-13 (¹³C) | Use of ¹³CO₂ as a building block | Metabolic pathway analysis | nih.govnih.gov |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a molecule like 2-(1-Methoxyvinyl)naphthalene, a full suite of NMR experiments would be required for unambiguous structural confirmation and assignment of all proton and carbon signals.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the vinyl group. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methoxy protons would likely appear as a sharp singlet around 3.5-4.0 ppm. The two vinyl protons would be expected to show signals in the alkene region (around 4.0-5.5 ppm), potentially as two distinct doublets due to geminal coupling.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see signals for the ten carbons of the naphthalene ring, the methoxy carbon, and the two carbons of the vinyl group. The chemical shifts would help differentiate between aromatic, olefinic, and the methoxy carbons.

A thorough search did not yield any published ¹H or ¹³C NMR data specifically for this compound.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It would definitively link each proton signal (except the methoxy protons, which are not attached to a carbon with protons) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is a key technique for piecing together the molecular skeleton. For instance, it would show correlations from the vinyl protons to the C2 carbon of the naphthalene ring, and from the methoxy protons to the C1 carbon of the vinyl group, confirming the "1-methoxyvinyl" substituent and its attachment point.

No specific COSY, HSQC, or HMBC correlation data for this compound has been reported in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₃H₁₂O), the expected exact mass would be approximately 184.0888 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃), as well as characteristic fragmentation of the naphthalene ring system. Aromatic compounds are typically stable, leading to a prominent molecular ion peak.

Specific mass spectrometry data, including fragmentation patterns for this compound, were not found in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy: An IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching (above 3000 cm⁻¹)

Alkene C=C stretching (around 1620-1640 cm⁻¹)

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region)

C-O stretching of the enol ether (a strong band around 1200-1250 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum provides insight into the electronic transitions within conjugated systems. Naphthalene itself has characteristic absorptions, and the addition of the methoxyvinyl substituent would be expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

No experimentally obtained IR or UV-Vis spectra for this compound could be located.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of organic compounds and for assessing their purity.

Flash Column Chromatography

Flash column chromatography is a standard technique for the preparative purification of organic compounds. To purify this compound, a stationary phase like silica (B1680970) gel would typically be used. The mobile phase (eluent) would likely be a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation from any impurities or reaction byproducts. The progress of the separation would be monitored by a technique like thin-layer chromatography (TLC).

While this technique would be a standard procedure in the synthesis of this compound, no specific protocols or research findings detailing the flash column chromatography purification of this compound were found.

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the analysis or purification of this compound have been detailed in the reviewed literature.

Gas Chromatography (GC)

Information regarding the gas chromatographic analysis of this compound, including retention times, column specifications, or detection methods, is not available.

X-ray Crystallography for Solid-State Structural Elucidation

There are no public records or publications of the single-crystal X-ray diffraction data or crystal structure for this compound.

Computational Predictions of Spectroscopic Parameters

No computational studies detailing the predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound were found.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-(1-Methoxyvinyl)naphthalene Synthesis

The synthesis of this compound, while achievable through classical methods, presents an opportunity for the development of more efficient, selective, and sustainable catalytic systems. Current synthetic routes often rely on Wittig-type reactions or the manipulation of precursors like 2-acetylnaphthalene (B72118). google.com However, future research is anticipated to focus on direct, atom-economical catalytic approaches.

One promising area is the application of modern cross-coupling reactions. For instance, regiocontrolled benzannulation strategies, which have been successfully used to create complex, multisubstituted naphthalenes, could be adapted for the synthesis of vinyl-substituted naphthalenes. nih.gov Research into palladium-catalyzed systems, perhaps utilizing advanced phosphine (B1218219) ligands like SPhos, may offer superior yields and regioselectivity compared to traditional methods. nih.gov

Furthermore, the development of catalytic systems for the direct vinylation of 2-methoxynaphthalene (B124790) is a compelling, albeit challenging, avenue. This could involve transition-metal-catalyzed C-H activation, a field that continues to provide innovative solutions for streamlined organic synthesis. Another area of exploration could be the use of environmentally benign catalytic systems, such as micellar catalysis, which has been shown to be effective for the acylation of related methoxynaphthalene derivatives and could potentially be adapted for vinylation reactions. researchgate.net

Table 1: Potential Catalytic Systems for Investigation

| Catalytic Approach | Potential Catalyst/Ligand System | Key Advantages | Relevant Precursors |

|---|---|---|---|

| Regiocontrolled Benzannulation | Pd(OAc)₂ / SPhos | High regioselectivity, construction of complex cores | Substituted alkynes and halides |

| C-H Vinylation | Rh(III) or Ru(II) complexes | Atom economy, direct functionalization | 2-Methoxynaphthalene |

| Micellar Catalysis | Cetyltrimethylammonium bromide (CTAB) | Solvent-free conditions, environmental benefits | 1-Halo-2-methoxynaphthalene derivatives |

Exploration of Asymmetric Transformations Involving the Methoxyvinyl Group

The methoxyvinyl group in this compound is a versatile functional handle for asymmetric synthesis. The electron-rich double bond is primed for a variety of chiral transformations, opening the door to the synthesis of enantioenriched polycyclic structures. A significant emerging research direction is the catalytic asymmetric dearomatization of the naphthalene (B1677914) ring system. nih.gov

Silver-mediated enantioselective aza-electrophilic dearomatization has been successfully applied to other vinylnaphthalenes, yielding chiral polyheterocycles with high enantiomeric ratios. nih.gov Applying this methodology to this compound in reactions with azodicarboxylates could lead to novel, enantioenriched aliphatic polycyclic scaffolds. nih.gov The key to this transformation is the formation of a chiral aziridinium (B1262131) intermediate that triggers the dearomatization cascade. nih.gov

Other potential asymmetric transformations to explore include:

Asymmetric Dihydroxylation: Using osmium-based catalysts with chiral ligands to create chiral diols.

Asymmetric Epoxidation: Employing Sharpless epoxidation or other chiral epoxidation agents to form chiral epoxides, which are valuable synthetic intermediates. nih.gov

Catalytic Asymmetric Hydrogenation: Utilizing chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to produce chiral saturated ethers.

These transformations would convert the flat, aromatic starting material into complex, three-dimensional molecules with defined stereochemistry, which is highly valuable for medicinal chemistry and materials science.

Integration into Flow Chemistry Protocols

The translation of synthetic procedures for this compound and its derivatives from batch to continuous flow processing represents a significant area for future development. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, multi-step synthesis.

A key target for flow chemistry integration would be the synthesis of the compound itself. For example, the dehydration of the precursor alcohol, derived from 2-acetylnaphthalene, could be performed in a packed-bed reactor containing a solid-supported acid catalyst. google.com This would allow for continuous production while minimizing side reactions and simplifying purification.

Furthermore, subsequent transformations of this compound could be telescoped in a continuous flow setup. For instance, an initial flow reactor could generate the compound, which then feeds directly into a second reactor for an asymmetric transformation, such as the silver-mediated dearomatization mentioned previously. nih.gov This integration would streamline the synthesis of complex chiral molecules, reduce waste, and allow for rapid library generation by varying reaction partners or catalysts in the flow stream. The precise temperature control offered by flow reactors would be particularly beneficial for managing the exothermicity of reactions like electrophilic additions or oxidations.

Studies on Advanced Materials Applications Beyond Standard Chemical Intermediacy

While this compound is primarily viewed as a synthetic intermediate, its electronic and structural properties suggest potential applications in advanced materials. The naphthalene core is a well-known chromophore, and the methoxyvinyl substituent can be used to tune its photophysical properties and to act as a reactive handle for polymerization or grafting onto surfaces.

Future research could explore the incorporation of this compound as a monomer in polymerization reactions. The vinyl group could participate in radical, cationic, or ring-opening metathesis polymerization (ROMP) to create polymers with high refractive indices, thermal stability, and specific photoluminescence characteristics derived from the naphthalene units.

Another avenue is the development of functional materials through surface modification. The reactivity of the vinyl group could be exploited to graft the molecule onto the surface of materials like silica (B1680970), gold, or polymers. Such modified surfaces could exhibit altered hydrophobicity, fluorescence, or affinity for other molecules. For example, understanding the adsorption behavior of naphthalene derivatives on surfaces like high-density polyethylene (B3416737) could inform the design of new composite materials with specific interfacial properties. nih.gov

Synergistic Experimental and Theoretical Approaches to Uncover New Reactivity

Combining experimental studies with high-level computational chemistry offers a powerful strategy to understand and predict the reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential, which are crucial for predicting its behavior in various reactions. nih.govmdpi.com

Future research should employ a synergistic approach. For example, computational modeling can be used to:

Predict Reaction Outcomes: Screen potential catalysts and reaction conditions for new synthetic transformations, saving significant experimental time and resources. researchgate.net

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions, such as the proposed aziridinium intermediate in asymmetric dearomatization, to understand the origins of stereoselectivity. nih.gov

Rationalize Energetics: Calculate enthalpies of formation and reaction to understand the thermodynamic driving forces behind observed reactivity, similar to studies performed on other methoxynaphthalene isomers. nih.gov

Experimental work would then serve to validate these theoretical predictions and to uncover unexpected reactivity that can be fed back into the computational models for refinement. For instance, while calculations might predict the most likely site of electrophilic attack, experiments could reveal competing pathways, such as the formation of minor products in the reaction of methoxynaphthalenes with hydroiodic acid. youtube.comdoubtnut.com This iterative cycle of theory and experimentation is crucial for uncovering novel reactivity and fully harnessing the synthetic potential of this compound.

Table 2: Computational and Experimental Synergy

| Research Question | Computational Tool/Method | Experimental Validation |

|---|---|---|

| Site of electrophilic attack | Electrostatic Potential Maps, Frontier Molecular Orbital (FMO) Analysis | Product analysis from reactions with various electrophiles (e.g., Br₂, ICl) |

| Stereochemical outcome of asymmetric reactions | Transition state modeling of diastereomeric pathways | Chiral HPLC analysis of reaction products |

| Feasibility of novel cycloadditions | DFT calculation of activation barriers and reaction energies | In-situ reaction monitoring (NMR) and product isolation |

Q & A

Q. What are the common synthetic routes for 2-(1-Methoxyvinyl)naphthalene, and how are reaction conditions optimized?

The synthesis of this compound typically involves introducing a methoxyvinyl group to the naphthalene framework. Common methods include:

- Cross-coupling reactions : Using palladium catalysts to couple methoxyvinyl precursors with halogenated naphthalene derivatives. Solvents like tetrahydrofuran (THF) or dichloromethane are often employed to stabilize intermediates .

- Oxidation/functionalization : Controlled oxidation of precursor compounds (e.g., thioether derivatives) using oxidizing agents like m-chloroperbenzoic acid (mCPBA) under inert atmospheres to avoid over-oxidation .

Q. Optimization strategies :

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the methoxyvinyl group’s position and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- UV/Visible Spectroscopy : To study electronic transitions, particularly if the compound is used in photochemical applications .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and acetonitrile/water gradients.

Q. What are the primary toxicological endpoints studied for naphthalene derivatives, and how are they assessed?

Toxicological studies focus on systemic effects such as:

| Health Outcome | Assessment Methods |

|---|---|

| Hepatic/Renal Toxicity | Serum ALT/AST levels, histopathology |

| Respiratory Effects | Bronchoalveolar lavage fluid analysis |

| Oxidative Stress | Glutathione depletion, lipid peroxidation assays |

Animal models (rats/mice) are dosed via inhalation or oral routes, with exposure durations ranging from acute (24h) to subchronic (90 days) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies on naphthalene derivatives?

Contradictions often arise from variability in:

- Exposure routes : Inhalation vs. oral administration may yield different metabolite profiles .

- Species-specific metabolism : Rodent vs. human cytochrome P450 enzyme activity differences .

- Risk of Bias : Use standardized tools (e.g., Table C-6 ) to evaluate study design quality.

Q. Methodological approach :

Conduct meta-analyses with inclusion criteria (Table B-1 ).

Apply sensitivity analysis to exclude high-bias studies (e.g., non-randomized dosing ).

Validate findings using in vitro models (e.g., human hepatocyte assays).

Q. What experimental designs are recommended to study the metabolic activation of this compound?

- Isotope-Labeling Studies : Use ¹⁴C-labeled compounds to track metabolic pathways .

- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites.

- LC-MS/MS Analysis : For metabolite profiling, focusing on epoxide intermediates and quinone derivatives linked to cytotoxicity .

Q. How can computational modeling enhance the design of this compound derivatives for material science applications?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport in organic semiconductors .

- Molecular Dynamics (MD) : Simulate interactions with polymers or biological targets (e.g., Keap1 protein) to refine substituent effects .

Methodological Guidance

Q. How to design a robust risk-of-bias assessment for toxicology studies?

Follow the ATSDR framework:

Selection Bias : Verify randomization of exposure groups (Table C-6 ).

Detection Bias : Ensure blinding during outcome assessment .

Confounding Factors : Adjust for variables like age, sex, and co-exposures in statistical models .

Q. Example criteria :

| Bias Type | Checklist Item |

|---|---|

| Performance Bias | Were researchers blinded to treatment groups? |

| Attrition Bias | Was attrition <20% with intention-to-treat analysis? |

Q. What protocols are recommended for environmental fate studies of this compound?

- Photodegradation Assays : Expose the compound to UV light (λ=254–365 nm) in aqueous/organic solvents, monitoring degradation via GC-MS .

- Soil Adsorption Studies : Use batch equilibrium methods with varying soil pH and organic matter content .

4. Data Contradiction Analysis Q. 4.1 Why do some studies report hepatic toxicity while others show no effect for similar naphthalene derivatives? Potential reasons include:

- Dose-Response Thresholds : Lower doses may activate detoxification pathways (e.g., glutathione conjugation), while higher doses overwhelm these mechanisms .

- Genetic Polymorphisms : Variability in human CYP2F1 enzyme activity affecting metabolite generation .

Q. Resolution strategy :

- Conduct dose-ranging studies with multiple endpoints.

- Use transgenic animal models to isolate metabolic pathways .

5. Advanced Synthesis Challenges Q. 5.1 How to address regioselectivity issues in methoxyvinyl group attachment to naphthalene?

- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid groups) to steer coupling reactions .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation .

6. Translational Research Q. 6.1 How can in vitro toxicity data for this compound be extrapolated to human risk assessment?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic rates with human physiological parameters .

- Benchmark Dose (BMD) Modeling : Derive safe exposure levels using NOAEL/LOAEL data from animal studies .

Tables for Reference

Table 1. Key Toxicological Endpoints for Naphthalene Derivatives

| Endpoint | Species | Exposure Route | Critical Effects | Reference |

|---|---|---|---|---|

| Hepatotoxicity | Rat | Inhalation | ALT elevation, necrosis | |

| Ocular Toxicity | Rabbit | Dermal | Cataract formation | |

| Genotoxicity | In vitro | N/A | DNA adduct formation |

Q. Table 2. Risk-of-Bias Assessment Criteria

| Domain | Key Questions | Source |

|---|---|---|

| Selection Bias | Was dosing randomized? | |

| Detection Bias | Were outcomes objectively measured? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.